3,4-Dicaffeoylquinic acid is a polyphenolic compound categorized under caffeoylquinic acids. Its chemical structure consists of a quinic acid moiety esterified with two caffeic acid units, making it a significant member of the larger class of compounds known as dicaffeoylquinic acids. The compound is represented by the chemical formula and has a complex stereochemistry due to the presence of multiple hydroxyl groups and stereocenters on the cyclohexane ring of the quinic acid backbone. It is commonly found in various plant sources, particularly in coffee (Coffea species), where it contributes to the flavor and health benefits associated with coffee consumption .
These reactions are significant in food chemistry, particularly during processes like coffee roasting, where thermal degradation and isomerization can affect flavor profiles .
3,4-Dicaffeoylquinic acid exhibits a range of biological activities:
These properties make it a compound of interest in nutritional and pharmaceutical research.
The synthesis of 3,4-dicaffeoylquinic acid can be achieved through several methods:
Recent advancements have also explored biotechnological approaches using microbial fermentation to produce caffeoylquinic acids more sustainably .
3,4-Dicaffeoylquinic acid has several applications:
3,4-Dicaffeoylquinic acid shares structural similarities with other caffeoylquinic acids. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,3-Dicaffeoylquinic Acid | Dicaffeoylquinic Acid | Different substitution pattern leading to unique bioactivity. |
3,5-Dicaffeoylquinic Acid | Dicaffeoylquinic Acid | Exhibits different antioxidant capacities compared to 3,4-dicaffeoylquinic acid. |
Chlorogenic Acid | Monocaffeoylquinic Acid | Contains only one caffeic acid unit; less complex bioactivity profile. |
4,5-Dicaffeoylquinic Acid | Dicaffeoylquinic Acid | Similar but distinct effects on inflammation and oxidative stress. |
The uniqueness of 3,4-dicaffeoylquinic acid lies in its specific arrangement of caffeic acids which influences its biological activity and potential health benefits.
3,4-Dicaffeoylquinic acid possesses the molecular formula C₂₅H₂₄O₁₂ with a molecular weight of 516.45 grams per mole [1] [5]. The compound is formally designated under the Chemical Abstracts Service registry number 14534-61-3 [5]. The complete International Union of Pure and Applied Chemistry nomenclature describes the compound as (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid [1] [2].
The structural architecture consists of a quinic acid core bearing two caffeoyl substituents at the 3 and 4 positions [1]. The quinic acid moiety maintains its characteristic cyclohexane ring structure with hydroxyl groups at positions 1 and 5, while the carboxylic acid functionality remains intact at the C-1 position [3]. Each caffeoyl group contains the characteristic 3,4-dihydroxyphenyl moiety connected through an α,β-unsaturated carbonyl linkage [4].
Table 1: Molecular Structure Properties of 3,4-Dicaffeoylquinic acid
Property | Value |
---|---|
Molecular Formula | C₂₅H₂₄O₁₂ |
Molecular Weight | 516.45 g/mol |
CAS Number | 14534-61-3 |
IUPAC Name | (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |
InChI Key | UFCLZKMFXSILNL-RVXRWRFUSA-N |
SMILES | O[C@@H]1CC@(CC@@H[C@@H]1OC(=O)\C=C\c3ccc(O)c(O)c3)C(O)=O |
The stereochemical complexity of 3,4-dicaffeoylquinic acid arises from multiple chiral centers within the quinic acid backbone [9]. The compound contains four defined stereocenters at carbons 1, 3, 4, and 5 of the cyclohexane ring, with the absolute configuration established as 1R,3R,4S,5R [8]. This specific stereochemical arrangement distinguishes it from other dicaffeoylquinic acid isomers and contributes to its unique biological properties [9].
The caffeoyl substituents exhibit E-configuration across their α,β-unsaturated double bonds, representing the thermodynamically favored geometric isomer [10]. Under certain conditions, particularly ultraviolet irradiation, geometric isomerization can occur, leading to the formation of cis-isomers [10]. However, the naturally occurring form predominantly maintains the E-configuration [13].
The quinic acid portion possesses four potential hydroxyl substitution sites, giving rise to fifteen possible combinations when considering mono-, di-, tri-, and tetra-substituted caffeoylquinic acids [9]. Among the dicaffeoylquinic acid isomers, six distinct positional isomers exist: 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-dicaffeoylquinic acids [14]. The 3,4-isomer represents an adjacent substitution pattern, contrasting with non-adjacent isomers such as 3,5-dicaffeoylquinic acid [28].
Table 2: Stereochemical Features of 3,4-Dicaffeoylquinic acid
Feature | Detail |
---|---|
Total Stereocenters | 4 |
Defined Stereocenters | 4/4 |
Configuration at C1 | R |
Configuration at C3 | R |
Configuration at C4 | S |
Configuration at C5 | R |
E/Z Centers | 2 |
Double Bond Configuration | Both caffeoyl groups have E configuration |
The solubility profile of 3,4-dicaffeoylquinic acid reflects its amphiphilic nature, combining hydrophilic quinic acid and lipophilic caffeoyl components [7]. In dimethyl sulfoxide, the compound demonstrates excellent solubility at 50 milligrams per milliliter, equivalent to 96.81 millimolar concentration [7]. This high solubility in polar aprotic solvents facilitates its use in analytical and research applications [7].
Aqueous solubility varies considerably with buffer composition and pH [17]. In phosphate-buffered saline at physiological pH 7.2, solubility reaches approximately 2 milligrams per milliliter [17]. Pure water provides adequate dissolution for most analytical purposes, though specific quantitative values depend on temperature and ionic strength conditions [3].
Organic solvent solubility follows predictable patterns based on polarity matching [17]. Methanol and ethanol both provide limited solubility at approximately 0.2 milligrams per milliliter [17]. Dimethyl formamide offers improved dissolution at approximately 2 milligrams per milliliter, similar to aqueous buffer systems [17]. These solubility characteristics influence analytical method development and biological assay protocols [16].
Table 3: Solubility Characteristics of 3,4-Dicaffeoylquinic acid
Solvent | Solubility | Reference |
---|---|---|
DMSO | 50 mg/mL (96.81 mM) | [7] |
Methanol | ~0.2 mg/mL | [17] |
Water | Soluble | [3] |
PBS (pH 7.2) | ~2 mg/mL | [17] |
Ethanol | ~0.2 mg/mL | [17] |
Dimethyl formamide | ~2 mg/mL | [17] |
Thermal stability studies reveal that 3,4-dicaffeoylquinic acid exhibits moderate stability under standard storage conditions [18]. At room temperature over seven days, the compound experiences 7.82% degradation, representing intermediate stability among dicaffeoylquinic acid isomers [18]. Refrigeration at 4°C significantly improves stability, with minimal degradation observed over equivalent time periods [18].
Light exposure profoundly affects compound stability through photoisomerization mechanisms [18]. Transparent glass storage under ambient lighting conditions leads to significant degradation and geometric isomerization [10]. Protection from light through brown glass containers substantially improves stability profiles [18]. Ultraviolet irradiation specifically promotes trans-to-cis isomerization of the caffeoyl double bonds [10].
pH influences stability through different mechanisms [18]. Under acidic conditions, 3,4-dicaffeoylquinic acid remains relatively stable with minimal degradation [18]. Neutral and basic pH conditions promote isomerization reactions, leading to rearrangement of caffeoyl substituents to alternative positions on the quinic acid ring [18]. This pH-dependent isomerization represents a significant consideration for formulation and storage protocols [18].
Solvent choice affects long-term stability significantly [18]. Methanol solutions demonstrate poor stability with substantial degradation after seven days of storage [18]. Aqueous solutions provide superior stability compared to organic solvents, making water-based systems preferable for extended storage [18].
Table 4: Stability of 3,4-Dicaffeoylquinic acid Under Various Conditions
Condition | Stability | Notes |
---|---|---|
Room temperature (7 days) | 7.82% degradation | Higher degradation than mono-acyl CQAs |
4°C (7 days) | Relatively stable | Minimal degradation observed |
Light exposure (transparent glass) | Significant degradation | UV irradiation causes geometric isomerization |
Dark storage (brown glass) | More stable | Protection from light improves stability |
Acidic pH | Stable | No significant degradation |
Neutral pH | Isomerization occurs | Rapid isomerization to other positions |
Basic pH | Isomerization occurs | Rapid isomerization to other positions |
Methanol solution | Unstable | Significant degradation after 7 days |
Aqueous solution | More stable than methanol | Preferred storage medium |
Ultraviolet-visible spectroscopy reveals characteristic absorption maxima that facilitate identification and quantification [17] [19]. The compound exhibits three prominent absorption bands at 222, 248, and 326 nanometers [17]. These absorption features arise from π-π* transitions within the conjugated caffeoyl chromophores [19]. The extended conjugation system encompassing both caffeoyl substituents contributes to the distinctive spectroscopic signature [19].
Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns [24]. Proton nuclear magnetic resonance spectroscopy shows distinctive signals for the quinic acid protons, with H-3 and H-4 appearing as downfield multipiples between 5.03-5.16 parts per million due to deshielding by adjacent ester groups [24]. The caffeoyl aromatic protons appear in the typical range of 6.2-7.6 parts per million [24].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the ester carbonyl carbons around 169.1 parts per million [24]. Aromatic carbons appear between 142-148 parts per million for quaternary carbons and 115-122 parts per million for protonated aromatic carbons [24]. The quinic acid carbons show characteristic patterns, with C-2 and C-6 appearing between 30-40 parts per million [24].
Infrared spectroscopy demonstrates characteristic functional group absorptions [25]. The ester carbonyl stretch appears between 1740-1750 wavenumbers, confirming the presence of caffeoyl ester linkages [25]. Broad hydroxyl stretching bands between 3200-3600 wavenumbers indicate the presence of multiple phenolic hydroxyl groups [25].
Mass spectrometry provides molecular weight confirmation and fragmentation patterns for structural elucidation [26] [27]. Electrospray ionization in negative mode yields the molecular ion peak at mass-to-charge ratio 515 [26]. Tandem mass spectrometry reveals characteristic fragmentation patterns involving loss of caffeoyl fragments, producing base peaks at mass-to-charge ratios 353, 191, and 179 [27]. The fragmentation behavior allows discrimination between dicaffeoylquinic acid isomers based on the relative ease of caffeoyl group elimination [27].
Table 5: Spectroscopic Properties of 3,4-Dicaffeoylquinic acid
Technique | Characteristic Values | Notes |
---|---|---|
UV-Vis (λmax) | 222, 248, 326 nm | Three characteristic absorption bands |
¹H NMR (key signals) | δH 5.03-5.16 (H-3, H-4), 6.2-7.6 (caffeoyl) | H-4 downfield shift indicates C4 esterification |
¹³C NMR (key signals) | δC 169.1 (C=O), 142-148 (aromatic), 115-122 (aromatic CH) | Carbonyl carbon around 169 ppm |
IR (C=O stretch) | 1740-1750 cm⁻¹ | Ester carbonyl stretching |
IR (O-H stretch) | 3200-3600 cm⁻¹ | Broad O-H stretching of phenolic groups |
Mass Spectrometry [M-H]⁻ | m/z 515 | Molecular ion peak |
MS/MS base peak | m/z 353, 191, 179 | Loss of caffeoyl fragments |
The adjacent substitution pattern of caffeoyl groups at positions 3 and 4 confers enhanced antioxidant activity compared to non-adjacent dicaffeoylquinic acid isomers [28]. This enhanced activity results from improved electron delocalization and conjugation between the adjacent ester substituents [28]. The spatial proximity of caffeoyl groups facilitates cooperative interactions that stabilize radical intermediates more effectively than isolated substituents [28].
The presence of two caffeoyl groups provides superior antioxidant capacity compared to mono-caffeoylquinic acids through multiple mechanisms [28]. Each caffeoyl moiety contributes catechol hydroxyl groups capable of hydrogen atom transfer and electron donation [28]. The cumulative effect of multiple phenolic groups enhances radical scavenging capacity and metal chelation potential [28].
The E-configuration of the α,β-unsaturated double bonds proves essential for optimal biological activity [37]. This geometric arrangement provides the proper spatial orientation for target protein binding and enzyme inhibition [37]. Isomerization to Z-configuration disrupts these interactions and typically reduces biological potency [10].
The stereochemical configuration of the quinic acid backbone determines binding conformation and molecular recognition [9]. The specific 1R,3R,4S,5R configuration positions the caffeoyl substituents in optimal orientations for interaction with biological targets [37]. Alternative stereochemical arrangements would alter the three-dimensional structure and potentially compromise activity [9].
The catechol hydroxyl groups within each caffeoyl moiety represent the primary sites of antioxidant functionality [28]. These ortho-dihydroxyl arrangements facilitate both hydrogen atom transfer and single electron transfer mechanisms [28]. The electron-rich aromatic systems can stabilize radical species through resonance delocalization [28].
Ester linkage positions influence both stability and bioavailability through differential susceptibility to hydrolytic enzymes [18]. The 3,4-substitution pattern experiences moderate hydrolytic stability compared to other isomers [18]. This balance between stability and metabolic lability affects both analytical handling and biological activity duration [18].
Table 6: Structure-Activity Relationships of 3,4-Dicaffeoylquinic acid
Structural Feature | Activity Impact | Mechanism |
---|---|---|
Adjacent caffeoyl substitution (3,4-position) | Higher antioxidant activity than non-adjacent isomers | Enhanced conjugation and electron delocalization |
Number of caffeoyl groups (di-substitution) | Superior to mono-caffeoylquinic acids | More phenolic groups for radical scavenging |
E-configuration of double bonds | Essential for biological activity | Optimal spatial arrangement for target binding |
Quinic acid stereochemistry (1R,3R,4S,5R) | Determines binding conformation | Proper orientation in binding sites |
Catechol hydroxyl groups | Primary antioxidant functionality | Hydrogen donation and electron transfer |
Ester linkage position | Influences stability and bioavailability | Susceptibility to hydrolysis and metabolism |
Among the dicaffeoylquinic acid isomers, 3,4-dicaffeoylquinic acid demonstrates intermediate antioxidant activity [28] [38]. Adjacent caffeoyl substitution provides enhanced activity compared to non-adjacent isomers such as 3,5-dicaffeoylquinic acid and 1,5-dicaffeoylquinic acid [28]. However, 4,5-dicaffeoylquinic acid typically exhibits the highest antioxidant activity among all dicaffeoylquinic acid isomers [28] [38].
Stability comparisons reveal distinct patterns among isomers [18]. 3,4-Dicaffeoylquinic acid shows moderate stability with 7.82% degradation over seven days at room temperature [18]. This stability profile surpasses 3,5-dicaffeoylquinic acid, which experiences 14.43% degradation under identical conditions [18]. However, 4,5-dicaffeoylquinic acid demonstrates superior stability with only 10.08% degradation [18].
Natural abundance varies significantly among dicaffeoylquinic acid isomers across different plant species [36]. 3,5-Dicaffeoylquinic acid typically represents the most abundant isomer in most plant tissues [36]. 3,4-Dicaffeoylquinic acid occurs at moderate levels, while 1,3- and 1,5-dicaffeoylquinic acids appear at relatively low concentrations [36]. This distribution pattern influences both commercial availability and research accessibility [36].
Biological activity profiles demonstrate isomer-specific differences in various assay systems [33] [34]. 3,4-Dicaffeoylquinic acid and 3,5-dicaffeoylquinic acid exhibit similar neuroprotective effects in hydrogen peroxide-induced cell damage models [33]. However, 4,5-dicaffeoylquinic acid often demonstrates superior activity in inflammatory response assays [34]. These activity differences reflect the influence of substitution patterns on molecular interactions [34].
Analytical discrimination between isomers requires sophisticated techniques due to identical molecular weights and similar chemical properties [14] [27]. Liquid chromatography-tandem mass spectrometry provides the most reliable method for isomer identification through characteristic fragmentation patterns [27]. Nuclear magnetic resonance spectroscopy also enables isomer discrimination through distinctive chemical shift patterns [24].
Pharmacokinetic properties differ among dicaffeoylquinic acid isomers due to varying stability and metabolic susceptibility [34]. Absorption rates may vary based on isomerization during digestion [34]. 3,4-Dicaffeoylquinic acid demonstrates intermediate absorption compared to other isomers [34]. These pharmacokinetic differences influence biological activity duration and efficacy in various applications [34].
Table 7: Comparative Analysis of 3,4-Dicaffeoylquinic acid with Related Compounds
Compound | Antioxidant Activity (IC50) | Stability | Natural Abundance |
---|---|---|---|
3,4-Dicaffeoylquinic acid | High (adjacent substitution) | Moderate (7.82% degradation) | Moderate |
3,5-Dicaffeoylquinic acid | Moderate (non-adjacent) | Lower (14.43% degradation) | Highest in most plants |
4,5-Dicaffeoylquinic acid | Highest among diCQAs | Highest (10.08% degradation) | Variable |
1,3-Dicaffeoylquinic acid | Moderate (non-adjacent) | Highest among diCQAs | Low |
1,5-Dicaffeoylquinic acid | Moderate (non-adjacent) | Moderate | Low |
5-Caffeoylquinic acid (chlorogenic acid) | Lower than diCQAs | Higher than diCQAs | Highest |